1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

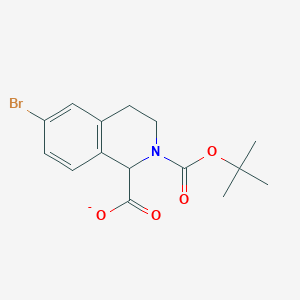

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 6-bromo-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This name derives from its core structure: a partially saturated isoquinoline ring system (1,2,3,4-tetrahydroisoquinoline) substituted with bromine at position 6 and two carboxylate groups. The tert-butyl ester group is attached to the nitrogen atom at position 2, while the carboxylic acid moiety occupies position 1.

The structural formula (Figure 1) features:

- A bicyclic framework comprising a benzene ring fused to a partially saturated piperidine ring.

- A bromine atom at the 6-position of the benzene ring.

- A tert-butoxycarbonyl (Boc) group at the 2-position nitrogen.

- A carboxylic acid group at the 1-position.

The SMILES notation CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=C2)Br explicitly encodes connectivity, while the InChI key QSMPYYITXKRKLS-UHFFFAOYSA-N provides a unique stereochemical descriptor.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases (Table 1):

Table 1: Alternative designations and registry identifiers

Additional aliases include 1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester and 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid. Its molecular weight of 356.21 g/mol is consistent across computational and experimental determinations.

Stereochemical Considerations and Isomeric Forms

The tetrahydropyridine ring introduces three stereogenic centers at positions 1, 2, and 3 of the partially saturated ring. However, available literature does not specify whether the compound is synthesized as a single enantiomer, diastereomer, or racemic mixture. The absence of stereochemical descriptors in registry entries suggests that commercial samples are likely supplied as racemates or undefined stereoisomeric mixtures.

Potential isomeric forms include:

- Conformational isomers due to restricted rotation around the carbamate linkage (N–C(O)O–tert-butyl).

- Tautomeric forms involving enol-keto equilibria at the carboxylic acid moiety, though this is negligible under standard conditions.

Eigenschaften

Molekularformel |

C15H17BrNO4- |

|---|---|

Molekulargewicht |

355.20 g/mol |

IUPAC-Name |

6-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate |

InChI |

InChI=1S/C15H18BrNO4/c1-15(2,3)21-14(20)17-7-6-9-8-10(16)4-5-11(9)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19)/p-1 |

InChI-Schlüssel |

QSMPYYITXKRKLS-UHFFFAOYSA-M |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)[O-])C=CC(=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Carbonylation and tert-Butyl Esterification

Substrate Preparation: Brominated Isoquinoline Precursors

The synthesis begins with 6-bromo-3,4-dihydroisoquinoline, which is typically prepared via bromination of 3,4-dihydroisoquinoline using N-bromosuccinimide (NBS) in acetic acid at 110°C for 16 hours. This step achieves a 90% yield of 6-bromo-3,4-dihydroisoquinoline, confirmed by $$ ^1H $$-NMR.

Dicarboxylation via Carbon Monoxide Insertion

A high-pressure autoclave reaction is employed for dicarboxylation:

Selective tert-Butyl Esterification

The methyl ester at the 2-position is selectively replaced with a tert-butyl group:

- Reagents : Dimethyl 6-bromo-3,4-dihydroisoquinoline-1,2-dicarboxylate, tert-butyl carbamate, cesium carbonate, palladium catalyst.

- Conditions : 1,4-Dioxane solvent, 90°C, 4 hours.

- Outcome : The product is isolated in 85% yield after silica gel chromatography (PE:EA:DCM = 1:1:1).

Table 1: Key Reaction Parameters for Palladium-Catalyzed Route

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS, Acetic Acid | 110°C | 16 h | 90% |

| Dicarboxylation | PdCl₂, CO, MeOH | 160°C | 3 h | 85% |

| tert-Butyl Esterification | t-Boc, Cs₂CO₃, Pd | 90°C | 4 h | 85% |

Borane-Mediated Cross-Coupling and Esterification

Direct Decarboxylative Bromination

Decarboxylation of 1,2-Dicarboxylic Acid

A modified Cristol-Firth reaction is used:

Quality Control and Analytical Validation

Chromatographic Purification

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Palladium-Catalyzed | High yield (85%) | Requires high-pressure CO |

| Borane-Mediated | Regioselective | Multi-step synthesis |

| Decarboxylative | Scalable | Mercury waste generation |

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Carboxylation and Decarboxylation: The carboxylic acid group can participate in carboxylation and decarboxylation reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Carboxylation and Decarboxylation: These reactions often require catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted isoquinoline derivatives, while deprotection reactions yield the corresponding free amine.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately . It features a bromine atom at the 6-position of the isoquinoline structure and a tert-butyl ester group at the 2-position. These structural characteristics contribute to its unique chemical properties and biological activities.

Scientific Research Applications

The compound has shown promise in biological applications due to its structural similarity to biologically active isoquinoline derivatives. Research indicates that derivatives of 1,2(1H)-Isoquinolinedicarboxylic acid exhibit significant biological activities such as enzyme inhibition and receptor modulation. The mechanism of action often involves binding to specific molecular targets, influencing various biochemical pathways .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could act as effective enzyme inhibitors in metabolic pathways related to cancer. By selectively inhibiting target enzymes, these compounds may contribute to therapeutic strategies against specific cancer types .

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals with tailored properties. Its unique structure allows for modifications that can lead to materials with specific functionalities suited for various applications in materials science and chemical engineering .

Wirkmechanismus

The mechanism of action of 6-Bromo-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further affecting the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Key Differences :

- Electronic Effects : Bromine’s polarizability and larger atomic radius compared to chlorine enhance van der Waals interactions and alter electronic density on the aromatic ring.

- Steric Impact : The tert-butyl group in the target compound improves metabolic stability but may reduce solubility in aqueous media compared to methyl esters.

Hydroxy-Substituted Analogs

Key Differences :

- Acid-Base Behavior : Hydroxy-substituted analogs exhibit lower pKa values (e.g., ~2.91 for 7-hydroxy) due to electron-withdrawing effects, whereas bromine’s inductive effect slightly increases acidity compared to unsubstituted analogs.

- Solubility : Hydroxy groups improve aqueous solubility but reduce membrane permeability compared to halogenated derivatives.

Ester Variants and Heterocyclic Derivatives

Spectral and Physicochemical Data Comparison

Biologische Aktivität

1,2(1H)-Isoquinolinedicarboxylic acid, 6-bromo-3,4-dihydro-, 2-(1,1-dimethylethyl) ester (CAS No. 1260638-11-6) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18BrNO4

- Molecular Weight : 356.21 g/mol

- CAS Number : 1260638-11-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported at concentrations lower than those of standard chemotherapeutic agents .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates:

- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus and Escherichia coli was found to be 32 µg/mL and 64 µg/mL respectively, suggesting effective antibacterial activity .

Neuroprotective Effects

Isoquinoline derivatives have been explored for their neuroprotective effects. The compound has been implicated in:

- Mechanisms of Action : It appears to modulate neuroinflammation pathways and reduce oxidative stress markers in neuronal cells, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Case Studies

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Cycle Progression : The compound has been shown to induce G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death.

- Antioxidant Activity : The compound scavenges free radicals and enhances the expression of antioxidant enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.